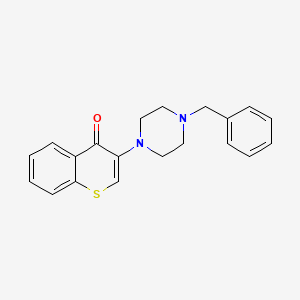

3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one” is a chemical compound with a molecular weight of 277.37 . It is an off-white solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination and reaction with different substituted aromatic aldehydes .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 277.37 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial activity . The results showed that it exhibited significant antibacterial and antifungal activity, comparable to standard treatments .

Molecular Modeling

The compound has been used in molecular modeling studies . These studies involved docking the compound with the crystal structure of oxidoreductase proteins . The estimated score by the genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Synthesis of Novel Compounds

The compound has been used as a starting material in the synthesis of novel compounds . For example, it was reduced with aluminum lithium hydride to produce a series of novel compounds .

Anti-inflammatory Activity

Some of the compounds synthesized from “3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one” were found to have anti-inflammatory activity .

Analgesic Activity

In addition to their anti-inflammatory properties, some of the synthesized compounds also exhibited analgesic (pain-relieving) activity .

Peripheral n-cholinolytic Activity

The synthesized compounds were also found to have peripheral n-cholinolytic activity . This means they can block the action of acetylcholine, a neurotransmitter, at the neuromuscular junction, potentially making them useful in treating certain neurological disorders.

Mechanism of Action

Target of Action

The primary target of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one is believed to be the 5-HT3 receptor . This receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .

Mode of Action

The compound acts as a 5-HT3 receptor antagonist . It is believed to work by modulating serotonergic transmission . The exact molecular mechanisms are still under investigation, but the current understanding is based on preclinical studies and clinical trials .

Biochemical Pathways

The compound is thought to affect the serotonergic pathway in the brain . By acting as an antagonist at the 5-HT3 receptor, it can modulate the transmission of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Pharmacokinetics

The compound has been noted for its good log p (308) and pA2 (75) values , which suggest favorable absorption and distribution characteristics

Result of Action

The compound has been shown to produce anxiolytic-like effects in various anxiety paradigms in lipopolysaccharide (LPS)-treated mice . It also appears to restore decreased serotonin levels in the brain . These effects suggest that the compound could have potential therapeutic applications in the treatment of anxiety disorders.

Action Environment

The action of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one can be influenced by various environmental factors. For instance, the presence of endotoxins like LPS can induce anxiety-like symptoms, against which the compound has shown efficacy . .

properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20-17-8-4-5-9-19(17)24-15-18(20)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUFPTVPIVCEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CSC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzylpiperazin-1-yl)thiochromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6518621.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6518629.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B6518635.png)

![1-(3,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518637.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6518643.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6518646.png)

![methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate](/img/structure/B6518659.png)

![ethyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)acetate](/img/structure/B6518664.png)

![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6518672.png)

![2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6518693.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6518707.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518712.png)

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518720.png)

![5-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518722.png)